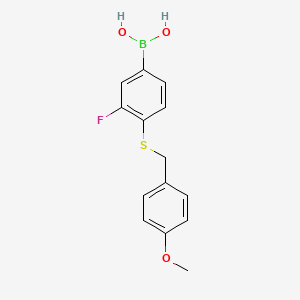

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Description

BenchChem offers high-quality 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZRHIGCBXJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674437 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-13-4 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, identified by the CAS number 1072946-13-4 , is a specialized organoboron compound that has emerged as a valuable reagent in the synthesis of complex organic molecules.[1] Its unique structural features—a fluorinated phenyl ring bearing a boronic acid group and a methoxybenzylthio ether—make it a versatile building block, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights relevant to researchers in the field.

The strategic placement of a fluorine atom and a thioether linkage offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of target molecules. Fluorine, with its high electronegativity and small size, can modulate acidity, basicity, and metabolic stability, often leading to improved drug efficacy and pharmacokinetic profiles. The thioether component, on the other hand, can participate in various non-covalent interactions and provides a handle for further chemical modification.

This guide will delve into the scientific principles underpinning the utility of this compound, offering both theoretical understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. Below is a summary of the key properties of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

| Property | Value |

| CAS Number | 1072946-13-4 |

| Molecular Formula | C₁₄H₁₄BFO₃S |

| Molecular Weight | 292.1 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |

Core Synthesis Strategy: A Mechanistic Perspective

While specific, detailed protocols for the synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid are not extensively documented in publicly available literature, a logical and well-established synthetic pathway can be inferred from standard organometallic chemistry principles. The most probable route involves the ortho-metalation of a fluorinated aromatic precursor, followed by quenching with a boron electrophile.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The key disconnection is the carbon-boron bond, which is typically formed by reacting an organometallic species with a borate ester.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Forward Synthesis Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar phenylboronic acids.

Step 1: Synthesis of the Thioether Precursor

The synthesis would commence with the preparation of the key intermediate, 1-fluoro-2-(4-methoxybenzylthio)benzene. This can be achieved through a nucleophilic aromatic substitution reaction between 1,2-difluorobenzene and 4-methoxybenzyl mercaptan in the presence of a suitable base.

Step 2: Directed Ortho-Metalation

The crucial step involves the regioselective deprotonation of the thioether precursor. The fluorine atom and the sulfur of the thioether group are expected to direct the metalation to the carbon atom situated between them. This is typically achieved using a strong organolithium base, such as n-butyllithium, at low temperatures to prevent side reactions.

Step 3: Borylation and Hydrolysis

The resulting aryllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate. This forms a boronate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final product, 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

Caption: Proposed synthetic workflow for the target compound.

Key Applications in Drug Discovery and Organic Synthesis

The primary utility of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

In a typical Suzuki-Miyaura coupling, an organoboron compound (such as our title compound) reacts with an organohalide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Structural Advantages in Medicinal Chemistry

The incorporation of the 3-fluoro-4-(4-methoxybenzylthio)phenyl moiety into a drug candidate can offer several advantages:

-

Modulation of Lipophilicity: The presence of both a fluorine atom and a thioether can influence the overall lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially leading to increased potency. The sulfur atom in the thioether can also engage in non-covalent interactions.

-

Fine-Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, which can be crucial for receptor binding and catalytic activity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid like the one discussed. This protocol should be adapted and optimized for specific substrates.

Materials:

-

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) to the flask via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling: A Scientist's Responsibility

As with all chemical reagents, proper safety precautions must be observed when handling 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid and other boronic acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

General Hazards of Phenylboronic Acids:

-

Irritation: Phenylboronic acids can be irritating to the skin, eyes, and respiratory system.

Conclusion: A Versatile Tool for Innovation

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid represents a sophisticated and highly useful building block for the modern medicinal chemist and organic synthesist. Its unique combination of a fluorinated aromatic ring, a boronic acid functional group, and a thioether linkage provides a rich platform for the construction of novel molecular architectures with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

Sources

A Technical Guide to 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic Acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, a specialized reagent with significant potential in synthetic organic chemistry and drug discovery. Phenylboronic acids are critical building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This document details the physicochemical properties, a validated synthetic pathway, and comprehensive characterization of the title compound. Furthermore, it offers expert insights into its primary application in Suzuki-Miyaura cross-coupling, including a detailed experimental protocol, troubleshooting, and a discussion of its relevance for medicinal chemistry professionals. This guide is intended for researchers, chemists, and drug development scientists seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boron-containing compounds, once viewed with skepticism in medicinal chemistry, have emerged as indispensable tools.[1][2] The paradigm shift was significantly influenced by the success of drugs like bortezomib, which validated the boronic acid moiety as a pharmacologically relevant functional group.[1][2] Phenylboronic acids are particularly prized for their versatility, stability, and functional group tolerance in some of the most powerful C-C bond-forming reactions known, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3]

The molecule 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, hereafter referred to as 1 , incorporates several structural features of high strategic value in drug discovery:

-

A Phenylboronic Acid Moiety: Serves as a versatile handle for Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures which are common motifs in bioactive molecules.[3]

-

A Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.

-

A Thioether Linkage: Provides a flexible, non-planar connection that can influence molecular conformation.

-

A Methoxybenzyl Group: This feature can impact solubility and offers potential points for further functionalization or interaction with biological targets.

This guide serves as a comprehensive technical resource for the effective synthesis and application of compound 1 .

Physicochemical and Structural Properties

The fundamental properties of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BFO₃S | |

| Molecular Weight | 292.1 g/mol | |

| CAS Number | 1072946-13-4 | |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, THF, Dioxane); sparingly soluble in water | General property of arylboronic acids |

Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical building block. The synthesis of arylboronic acids is a well-established field. A common and effective method involves the lithiation of an aryl halide followed by quenching with a borate ester.[4]

Proposed Synthetic Pathway

The synthesis of compound 1 can be logically achieved from the corresponding aryl bromide precursor, 1-bromo-2-fluoro-4-(4-methoxybenzylthio)benzene. The overall workflow is depicted below.

Sources

Introduction: A Multifunctional Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic Acid

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a specialized chemical reagent designed for advanced applications in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of four key functional groups on a phenyl ring: a boronic acid, a fluorine atom, a thioether linkage, and a 4-methoxybenzyl (PMB) group. This combination makes it a highly versatile building block, enabling chemists to introduce a complex fragment in a single step, primarily through transition metal-catalyzed cross-coupling reactions.

The boronic acid moiety serves as the primary reactive site for palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The fluorine atom significantly modulates the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates.[1][2][3] The thioether linkage provides structural flexibility and a potential site for further chemical modification, while the 4-methoxybenzyl group is a well-recognized structural motif in pharmacologically active molecules. This guide offers a detailed examination of the properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid are summarized below. While empirical data such as melting point and solubility are not widely published, its identity is confirmed by its molecular formula and weight.

| Property | Value | Source |

| CAS Number | 1072946-13-4 | [4] |

| Molecular Formula | C₁₄H₁₄BFO₃S | [4] |

| Molecular Weight | 292.1 g/mol | [4] |

| Appearance | (Expected) White to off-white solid | General knowledge of boronic acids |

| Solubility | (Expected) Soluble in organic solvents like methanol, THF, DMSO | General knowledge of boronic acids |

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the boronic acid can be installed last via borylation of a suitable aryl halide precursor. The thioether bond can be formed prior to this step through a nucleophilic substitution reaction.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol is a generalized, field-proven methodology for the synthesis of functionalized arylboronic acids and is proposed for the preparation of the title compound.

Step 1: Synthesis of 1-Bromo-3-fluoro-4-(4-methoxybenzylthio)benzene (Thioether Formation)

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-2-fluorothiophenol (1.0 eq), a suitable base such as potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).

-

Nucleophilic Substitution: Stir the mixture at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the solution.

-

Reaction & Workup: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the thioether precursor.

Step 2: Synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (Borylation)

-

Reagents & Setup: Dissolve the aryl bromide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-flushed flask. Cool the solution to -78°C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir the resulting mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, ensuring the temperature remains below -70°C.

-

Hydrolysis & Workup: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour. Extract the product with ethyl acetate.

-

Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or by performing an acid-base extraction to isolate the boronic acid.

Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methylene protons of the benzyl group (a singlet around 4.0-4.2 ppm), and the methoxy group protons (a singlet around 3.8 ppm). The protons on the fluorinated ring will exhibit splitting patterns due to fluorine-proton coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 14 carbons. The carbon atom bonded to fluorine will appear as a doublet due to carbon-fluorine coupling. The carbon atom bonded to the boron atom often shows a broad or sometimes undetectable signal.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, corresponding to the molecular formula C₁₄H₁₄BFO₃S.

Chemical Reactivity and Applications in Drug Development

The utility of this reagent stems from the combined influence of its functional groups, making it a powerful tool for introducing specific pharmacophores and modulating molecular properties.

The Role of the Boronic Acid: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[7][8] This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This reaction is fundamental in drug discovery for synthesizing complex biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The Influence of the Fluorine Atom

The strategic placement of a fluorine atom is a widely used tactic in modern medicinal chemistry.[1][9][10]

-

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[9]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2][10]

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]

The Thioether and Methoxybenzyl Moieties

The thioether linkage introduces a flexible, sulfur-containing spacer. While stable under many reaction conditions, it can be selectively oxidized to a sulfoxide or sulfone if desired, providing another layer of chemical diversity. The 4-methoxybenzyl group is a common structural feature in biologically active compounds and contributes to the overall steric and electronic profile of the molecule, influencing how it fits into a target's binding pocket.

Safety and Handling

As with all boronic acids, 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Boronic acids are generally considered irritants.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

This compound is intended for research use only and is not for diagnostic or therapeutic use.[4]

Conclusion

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a sophisticated and valuable building block for synthetic and medicinal chemists. Its pre-installed combination of a reactive boronic acid handle, a property-modulating fluorine atom, and a thioether-linked benzyl group allows for the efficient construction of complex molecular architectures. By leveraging its role in powerful cross-coupling reactions, researchers can accelerate the synthesis of novel compounds for drug discovery and materials science, capitalizing on the well-established benefits of fluorination and biaryl motifs in designing next-generation therapeutics.

References

- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Patel, K., & Kumari, P. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 15(10), 1-9.

- Supporting Information - Theranostics. (n.d.). Theranostics.

- Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(6), 979–981.

- Liebeskind, L. S., & Srogl, J. (2000). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Journal of the American Chemical Society, 122(45), 11260-11261.

- 3-Fluoro-4-methoxyphenylboronic acid ≥95. (n.d.). Sigma-Aldrich.

- Ni, Y., & Zhu, W. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3359-3406.

- Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid. (n.d.). Santa Cruz Biotechnology.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(16), 4991.

- 3-Fluoro-4-methoxyphenylboronic acid (C007B-158705). (n.d.). Cenmed Enterprises.

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2019). Biochemistry, 58(1), 1-10.

- Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (2020).

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). U.S.

- [3-Fluoro-5-(4-methoxybutoxy)phenyl]boronic acid. (n.d.). PubChem.

- (3-Fluoro-4-methoxyphenyl)methylboronic acid. (n.d.). PubChem.

- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.

- 958454-09-6|(3-Fluoro-4-((methylthio)methoxy)phenyl)boronic acid. (n.d.). BLDpharm.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid. (n.d.). TCI Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. scbt.com [scbt.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]

- 8. cenmed.com [cenmed.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid synthesis

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Functionalized Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry and materials science.[1][2][3][4] Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. The target molecule of this guide, 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, is a sophisticated building block designed for purpose. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the thioether linkage offers a site for potential metabolic activity or further functionalization. The 4-methoxybenzyl group serves as a common protecting group for thiols, which can be cleaved under specific conditions if required. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in mechanistic understanding and practical insights.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor

The synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is most efficiently achieved through a two-step sequence commencing with the commercially available starting material, 4-bromo-2-fluorothiophenol.[5] The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

Part 1: S-Alkylation of 4-Bromo-2-fluorothiophenol

Principle and Rationale

The initial step involves the nucleophilic substitution of the chloride in 4-methoxybenzyl chloride by the thiolate anion generated from 4-bromo-2-fluorothiophenol. The use of a mild base, such as potassium carbonate, is crucial to deprotonate the thiol without promoting side reactions. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the SN2 reaction. The addition of a catalytic amount of potassium iodide can accelerate the reaction through the in situ formation of the more reactive 4-methoxybenzyl iodide (Finkelstein reaction).[6]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluorothiophenol | 207.06 | 5.00 g | 24.1 |

| 4-Methoxybenzyl chloride | 156.61 | 4.16 g | 26.5 |

| Potassium carbonate (K2CO3) | 138.21 | 6.66 g | 48.2 |

| Potassium iodide (KI) | 166.00 | 0.40 g | 2.41 |

| Acetonitrile (CH3CN) | 41.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorothiophenol (5.00 g, 24.1 mmol), potassium carbonate (6.66 g, 48.2 mmol), and potassium iodide (0.40 g, 2.41 mmol).

-

Add 100 mL of acetonitrile to the flask.

-

Commence stirring and add 4-methoxybenzyl chloride (4.16 g, 26.5 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The starting thiophenol and the product should have distinct Rf values.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 1-bromo-3-fluoro-4-((4-methoxybenzyl)thio)benzene, as an oil or a low-melting solid. This crude product is often of sufficient purity for the subsequent step.

Part 2: Conversion to 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic Acid

Principle and Rationale

This transformation is a classic example of preparing a boronic acid from an aryl halide. It proceeds via a lithium-halogen exchange reaction at a very low temperature (-78°C) to form an aryllithium intermediate. This highly reactive species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed during an acidic work-up to yield the final phenylboronic acid. The choice of n-butyllithium as the organolithium reagent and triisopropyl borate as the boron source is standard for this type of transformation.[7][8] The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.

Figure 2: Simplified mechanism for the formation of phenylboronic acid.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-3-fluoro-4-((4-methoxybenzyl)thio)benzene | 327.22 | 7.89 g | 24.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.6 mL | 26.5 |

| Triisopropyl borate | 188.08 | 6.80 g | 36.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | ~50 mL | - |

Procedure:

-

Set up a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolve the crude 1-bromo-3-fluoro-4-((4-methoxybenzyl)thio)benzene (7.89 g, 24.1 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (10.6 mL of a 2.5 M solution in hexanes, 26.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C.

-

Stir the resulting solution at -78°C for 1 hour.

-

Add triisopropyl borate (6.80 g, 36.2 mmol) dropwise via syringe, again maintaining the temperature at -78°C.

-

After the addition is complete, stir the reaction mixture at -78°C for an additional hour, then allow it to warm slowly to room temperature overnight.

-

Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (~50 mL) until the pH is approximately 1-2.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

Purification and Characterization

Purification Strategy

The purification of boronic acids can be challenging due to their polarity and tendency to form trimeric anhydrides (boroxines).[9][10]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be effective.

-

Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent (e.g., ether or dichloromethane) to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[9]

-

Chromatography: While silica gel chromatography can be used, it is often accompanied by streaking and decomposition. Using a less acidic stationary phase like neutral alumina or treating the silica gel with a buffer can mitigate these issues.[10] Alternatively, the boronic acid can be converted to its more stable and less polar pinacol boronate ester for easier purification by chromatography, followed by deprotection if the free boronic acid is required.

Expected Characterization Data

-

Appearance: White to off-white solid.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy group protons. The boronic acid protons are often broad and may not be observed.

-

¹⁹F NMR: A singlet or a doublet corresponding to the fluorine atom.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (C14H14BFO3S = 292.13).

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Thiophenols: Possess a strong, unpleasant odor and are toxic. Handle in a well-ventilated fume hood.

-

Solvents: THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous THF.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Conclusion

The synthesis of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid presented herein is a robust and scalable two-step process. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The strategic incorporation of fluorine and a protected thiol functionality makes this a highly versatile reagent for the synthesis of novel and complex molecular entities.

References

- Manipal Research Portal. (n.d.). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.

- ACS Publications. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development.

- PubMed. (2019). Fructooligosaccharides purification: Complexing simple sugars with phenylboronic acid.

- ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.

- Journal of Applied Pharmaceutical Science. (2024).

- Journal of Applied Pharmaceutical Science. (2024).

- MDPI. (n.d.).

- Agilent. (2010). Phenylboronic Acid (PBA)

- Wikipedia. (n.d.). 4-Bromothiophenol.

- NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.

- The Royal Society of Chemistry. (n.d.). Synthesis of substituted benzooxaborinin-1-ols via palladium-catalysed cyclisation of alkenyl- and alkynyl-boronic acids.

- Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.

- ResearchGate. (2016).

- NIH. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

- PMC - NIH. (n.d.).

- SID. (n.d.).

- Lead Sciences. (n.d.). 4-Bromo-2-fluorothiophenol.

Sources

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. 4-Bromo-2-fluorothiophenol - Lead Sciences [lead-sciences.com]

- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide is dedicated to a comprehensive analysis of the NMR data for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (CAS 1072946-13-4)[1].

Molecular Structure and Its Influence on NMR Spectra

A thorough understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid combines several key functionalities that will each leave their distinct signature on the various NMR spectra.

Figure 1. Molecular structure of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid with atom numbering for NMR assignment.

Key Structural Features:

-

A Substituted Phenylboronic Acid Core: The boronic acid group (-B(OH)₂) is a Lewis acid and can exist in equilibrium with its boronate ester or boroxine forms, which can influence the ¹¹B NMR spectrum[2][3].

-

An Electron-Withdrawing Fluorine Atom: The fluorine at the C3 position will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to H-F and C-F coupling. Its strong electronegativity will also influence the chemical shifts of nearby nuclei.

-

A Bulky, Electron-Donating Thioether Linkage: The 4-methoxybenzylthio group at the C4 position will influence the electronic environment of the phenyl ring. The methylene bridge (-S-CH₂-) will provide a distinct singlet in the ¹H NMR spectrum.

-

A 4-Methoxyphenyl Group: This group possesses its own set of aromatic protons and carbons, as well as a methoxy group (-OCH₃) which will appear as a sharp singlet in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide a wealth of information for structural confirmation. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on the analysis of similar structures and established substituent effects.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| B(OH )₂ | 4.0 - 6.0 | Broad singlet | - | The protons of the boronic acid are acidic and undergo rapid exchange with trace water in the solvent, leading to a broad, often concentration-dependent signal. |

| Ar-H (phenylboronic acid ring) | 7.2 - 7.8 | Multiplets | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0-4.0 | The three aromatic protons on the phenylboronic acid ring will exhibit complex splitting due to both proton-proton and proton-fluorine coupling. |

| Ar-H (4-methoxyphenyl ring) | 6.8 - 7.3 | Doublets | J(H-H) ≈ 8.5 | The four protons on the 4-methoxyphenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. |

| -S-CH ₂- | 4.0 - 4.2 | Singlet | - | The two methylene protons are chemically equivalent and are not coupled to other protons, resulting in a singlet. |

| -OCH ₃ | 3.7 - 3.9 | Singlet | - | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of fluorine will induce C-F coupling, which is a valuable diagnostic tool. A common feature in the ¹³C NMR of arylboronic acids is the difficulty in observing the carbon atom directly attached to the boron (C-B bond) due to quadrupolar relaxation of the boron nucleus[4].

| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) | Rationale |

| C -B | Not readily observed | - | - | Quadrupolar relaxation of the boron nucleus often broadens the signal of the directly attached carbon, making it difficult to detect. |

| C -F | 155 - 165 | Doublet | ¹J(C-F) ≈ 240-260 | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant. |

| Aromatic C -H | 110 - 135 | Doublets or Singlets | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 5-10 | Aromatic carbons will show smaller couplings to the fluorine atom over two or three bonds. |

| Aromatic C -S | 130 - 140 | Singlet | - | The carbon attached to the sulfur atom. |

| Aromatic C -O | 158 - 162 | Singlet | - | The carbon of the 4-methoxyphenyl ring attached to the oxygen atom. |

| -S-C H₂- | 35 - 45 | Singlet | - | The methylene carbon. |

| -OC H₃ | 55 - 60 | Singlet | - | The methoxy carbon. |

Predicted ¹⁹F and ¹¹B NMR Spectral Data

¹⁹F and ¹¹B NMR provide direct information about the fluorine and boron environments, respectively.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom in 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is expected to be in the typical range for an aryl fluoride.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| F | -110 to -120 | Multiplet | The fluorine atom will be coupled to the ortho and meta protons on the phenylboronic acid ring. The chemical shift is referenced to CFCl₃. |

The utility of ¹⁹F NMR extends to monitoring reactions and assessing the purity of fluorinated compounds, as the fluorine signal is often in a region of the spectrum free from other signals[5].

¹¹B NMR Spectroscopy

¹¹B NMR is crucial for characterizing organoboron compounds. The chemical shift of the boron atom is highly sensitive to its coordination state[2][3].

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Signal Shape | Rationale |

| B | +28 to +32 | Broad singlet | This chemical shift range is characteristic of a tricoordinate arylboronic acid. The signal is typically broad due to the quadrupolar nature of the boron nucleus. The presence of boroxine anhydrides as common impurities can give rise to additional broad signals at slightly different chemical shifts. |

Experimental Protocols: A Guide to Data Acquisition

For researchers aiming to acquire NMR data for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, the following protocols are recommended for achieving high-quality spectra.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and minimize the exchange of the B(OH)₂ protons with residual water.

-

Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended for ¹H and ¹³C NMR. For ¹¹B and ¹⁹F NMR, a lower concentration may be sufficient due to the higher sensitivity of these nuclei.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used. For ¹¹B NMR, BF₃·OEt₂ is a common external standard.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR:

-

Spectrometer Frequency: 376 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 64-128 scans.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 256-1024 scans.

-

Special Considerations: The use of a quartz NMR tube can reduce the background signal from borosilicate glass tubes.

-

Figure 2. A generalized workflow for the acquisition and processing of NMR data for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

Conclusion: A Predictive Framework for Structural Verification

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR spectroscopy, we have constructed a detailed set of expected spectral parameters. This information serves as a robust framework for researchers to:

-

Verify the identity and purity of synthesized or purchased 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid.

-

Assign the signals in experimentally acquired spectra.

-

Gain a deeper understanding of the structure-property relationships of this and related molecules.

The provided experimental protocols offer a starting point for the successful acquisition of high-quality NMR data. As with any predictive model, experimental verification remains the gold standard. It is our hope that this guide will empower researchers in their efforts to characterize this important chemical entity and accelerate its application in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]

-

Wiaderek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid: Proactive Safety and Handling for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (CAS 1072946-13-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's inherent risks and the scientific rationale behind its safe manipulation. By synthesizing data from structurally analogous compounds and foundational chemical principles, this guide establishes a framework for proactive risk mitigation in a laboratory setting.

Section 1: Compound Profile and Inferred Hazard Analysis

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a specialized reagent primarily utilized in organic synthesis, likely as a building block in Suzuki couplings and other cross-coupling reactions.[1] Its utility in drug discovery is suggested by the presence of the boronic acid moiety and the thioether linkage, both of which are common in medicinal chemistry.[2][3] As of the writing of this guide, a comprehensive, peer-reviewed toxicological profile for this specific molecule is not publicly available. Therefore, a conservative approach to safety, grounded in the analysis of its constituent functional groups, is imperative.

1.1. Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1072946-13-4 | [4] |

| Molecular Formula | C₁₄H₁₄BFO₃S | [4] |

| Molecular Weight | 292.1 g/mol | [4] |

| Physical Form | Assumed to be a powder or solid, typical for arylboronic acids.[5] | N/A |

1.2. Inferred Hazard Identification

A detailed hazard assessment for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is constructed by examining the known risks of its core components: the arylboronic acid, the fluoro-aromatic system, and the thioether linkage.

| Hazard Classification (Inferred) | Associated Functional Group | Rationale and Potential Effects |

| Acute Toxicity, Oral (Category 4) | Arylboronic Acid | Harmful if swallowed. Boronic acids can exhibit toxicity, and several analogs are classified under this category.[6][7] |

| Skin Corrosion/Irritation (Category 2) | Arylboronic Acid | Causes skin irritation. This is a common hazard for phenylboronic acid derivatives.[6][8] |

| Serious Eye Damage/Irritation (Category 2A) | Arylboronic Acid | Causes serious eye irritation. Direct contact can lead to significant and potentially lasting damage.[6][8][9] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Arylboronic Acid (as dust) | May cause respiratory irritation. Inhalation of fine dusts can irritate the nose, throat, and lungs.[7][8][9] |

| Potential for Genotoxicity | Arylboronic Acid | Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[10] |

| Oxidative Sensitivity | Thioether | The thioether linkage is susceptible to oxidation by common laboratory oxidants and potentially by air over time, which could alter the compound's reactivity and lead to the formation of sulfoxides or sulfones.[11] |

Section 2: The Chemistry of Instability and Proactive Handling

Understanding the chemical liabilities of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is fundamental to ensuring its stability and the integrity of experimental results. The primary pathways of degradation for arylboronic acids are protodeboronation, oxidation, and the formation of boroxine trimers.[12]

2.1. Decomposition Pathways

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and the presence of water.[10] For this molecule, protodeboronation would yield 2-fluoro-1-(4-methoxybenzylthio)benzene, an impurity that would be inert in Suzuki coupling reactions, leading to lower yields and purification challenges.

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This is often an unwanted side reaction that can be mitigated by storing the compound under an inert atmosphere.[12]

-

Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[1] While this process is often reversible upon exposure to water, it alters the effective molecular weight and can complicate reaction stoichiometry.

The thioether group introduces an additional point of instability. Thioethers are known to oxidize to sulfoxides and then sulfones in the presence of oxidizing agents.[11] This transformation alters the electronic properties and steric bulk of the molecule, which can significantly impact its reactivity in sensitive catalytic cycles.

Caption: Primary decomposition pathways for the key functional groups.

2.2. Recommended Storage Protocol

The inherent instability of this molecule dictates stringent storage conditions to preserve its quality.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes both oxidation of the boronic acid and thioether moieties and hydrolysis-driven decomposition.[5]

-

Temperature: Refrigerate (2-8°C). Lower temperatures slow the rate of all decomposition pathways. Do not freeze, as this can lead to water condensation upon thawing.

-

Light: Protect from light. While no specific photosensitivity data is available, it is good practice for complex organic molecules.

-

Container: Keep in a tightly sealed container to prevent moisture ingress.[5]

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Given the inferred hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is required.

3.1. Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid:

-

Eye Protection: Tight-fitting safety goggles or a face shield are essential to prevent eye contact.[5][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]

-

Body Protection: A lab coat must be worn. For larger quantities, consider additional protection such as a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]

Caption: A logical workflow for the safe handling of the compound.

3.3. Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clean. Assemble all necessary glassware and reagents.

-

Donning PPE: Put on all required PPE as outlined in Section 3.2.

-

Retrieval: Retrieve the container from refrigerated, inert storage. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.

-

Dispensing: Transfer the solid compound carefully in the fume hood to minimize dust generation. Use appropriate tools (e.g., anti-static spatulas).

-

Reaction Setup: If making a solution, add the solvent slowly to the solid. Ensure the vessel is properly vented if any off-gassing is possible.

-

Post-Handling: After use, securely seal the container, purge with an inert gas if possible, and return it to proper storage.

-

Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the chemical.

-

Waste Disposal: Dispose of contaminated materials and excess reagents in a designated, sealed hazardous waste container, following institutional and local regulations.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill Response: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact institutional emergency personnel.

Section 5: Conclusion

While 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a valuable tool in chemical synthesis, its safe use hinges on a thorough understanding of its potential hazards, derived from its constituent functional groups. The lack of a specific SDS necessitates a conservative and proactive safety culture. By adhering to the principles of hazard inference, understanding chemical stability, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can handle this compound with confidence and integrity, ensuring both personal safety and the quality of their scientific outcomes. This compound is intended for research use only and is not for diagnostic or therapeutic applications.[4]

References

- Vertex AI Search, citing Safety D

- Vertex AI Search, citing Sigma-Aldrich product page for 3-Fluoro-4-methoxyphenylboronic acid.

- Vertex AI Search, citing Santa Cruz Biotechnology product page for 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid, CAS 1072946-13-4.

- Vertex AI Search, citing BenchChem, "Storage and handling guidelines for organoboronic acids to prevent decomposition."

- Vertex AI Search, citing Sigma-Aldrich product page for (4-Fluoro-3-(methylthio)phenyl)boronic acid.

- Vertex AI Search, citing PubChem entry for [3-Fluoro-5-(4-methoxybutoxy)phenyl]boronic acid.

- Vertex AI Search, citing Angene Chemical Safety Data Sheet for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid.

- Vertex AI Search, citing ChemicalBook Safety Data Sheet for 4-FLUORO-3-METHOXYPHENYLBORONIC ACID.

- Vertex AI Search, citing an article on controlling residual arylboronic acids as potential genotoxic impurities in APIs.

- Vertex AI Search, citing Cenmed Enterprises product page for 3-Fluoro-4-methoxyphenylboronic acid.

- Vertex AI Search, citing PubChem entry for 3-Fluorophenylboronic acid.

- Vertex AI Search, citing "Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery" - PMC - PubMed Central.

- Vertex AI Search, citing Sigma-Aldrich Safety D

- Vertex AI Search, citing Fisher Scientific Safety Data Sheet for 2-(Trifluoromethoxy)phenylboronic acid.

- Vertex AI Search, citing MedChemExpress Safety Data Sheet for 4-(Trifluoromethoxy)phenylboronic acid.

- Vertex AI Search, citing Organic Chemistry Portal on Arylboronic acid or boron

- Vertex AI Search, citing ACS GCI Pharmaceutical Roundtable Reagent Guides on Thioether Form

- Vertex AI Search, citing "Thioethers: An Overview" - PubMed.

- Vertex AI Search, citing Sigma-Aldrich Safety Data Sheet for 4-(Diphenylamino)phenylboronic acid.

- Vertex AI Search, citing Fisher Scientific Safety Data Sheet for 3-Fluoro-4-methoxyphenylboronic acid.

- Vertex AI Search, citing Wikipedia entry for Boronic acid.

- Vertex AI Search, citing "(PDF)

- Vertex AI Search, citing "Medicinal Thiols: Current St

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Introduction: A Strategic Approach to Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, proving indispensable in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[2][4] This guide provides an in-depth technical overview and detailed protocols for the application of a specialized building block, 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid , in Suzuki-Miyaura coupling reactions.

The unique substitution pattern of this boronic acid—featuring an electron-withdrawing fluorine atom and a thioether linked to a p-methoxybenzyl (PMB) group—offers distinct electronic properties and synthetic handles. The fluorine substituent can influence the electronic character and metabolic stability of the resulting biaryl product, a desirable feature in medicinal chemistry. The thioether linkage, protected by the readily cleavable PMB group, provides a versatile point for post-coupling modification, such as conversion to a thiol or other sulfur-containing functionalities.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and optimization.

Understanding the Reagent: 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Structure and Properties:

-

IUPAC Name: 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

-

CAS Number: 1072946-13-4[5]

-

Molecular Formula: C₁₄H₁₄BFO₃S[5]

-

Molecular Weight: 292.1 g/mol [5]

The key structural features influencing its reactivity in Suzuki coupling are:

-

Boronic Acid Moiety: The reactive center for the transmetalation step in the catalytic cycle. Boronic acids are generally stable, easy to handle, and have low toxicity.[3][6]

-

Fluorine Substituent: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boronic acid.[7] This can impact the rate of transmetalation. Electron-withdrawing groups on the boronic acid partner can sometimes accelerate this step.[2]

-

4-Methoxybenzylthio Group: This thioether substituent introduces both steric bulk and electronic effects. The sulfur atom can potentially interact with the palladium catalyst, although this is not always a detrimental interaction.[8] The p-methoxybenzyl (PMB) group is a well-known protecting group that can be cleaved under specific acidic or oxidative conditions, offering a pathway for further synthetic elaboration.[9][10][11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps, all orchestrated by a palladium catalyst.[3][12][13] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][12] The reactivity of the halide follows the trend: I > Br > OTf >> Cl.[1][12]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer.[13][14][15]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid with a generic aryl halide. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Conventional Heating

This protocol is suitable for most standard aryl bromide and iodide coupling partners.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| Aryl Halide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 1.0 |

| 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | 292.10 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Ethanol | - | 2 mL | - |

| Degassed Water | - | 2 mL | - |

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[14]

-

Solvent Addition: Add the degassed toluene (5 mL) and ethanol (2 mL) via syringe.

-

Base Addition: In a separate vial, dissolve the sodium carbonate (2.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, particularly for less reactive aryl chlorides.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| Aryl Halide (e.g., 4-Chloroanisole) | 142.58 | 0.5 | 1.0 |

| 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | 292.10 | 0.75 | 1.5 |

| PdCl₂(dppf)-CH₂Cl₂ Adduct | 816.64 | 0.015 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 3.0 |

| 1,4-Dioxane | - | 3 mL | - |

| Degassed Water | - | 0.75 mL | - |

Procedure:

-

Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol), 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (0.75 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol), and potassium carbonate (1.5 mmol).[1]

-

Solvent Addition: Add the solvent system (3 mL of 1,4-dioxane and 0.75 mL of water).[16]

-

Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat to 120-150 °C for 15-60 minutes.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

Choice of Palladium Catalyst and Ligand

-

Pd(PPh₃)₄: A reliable, air-stable catalyst suitable for many standard couplings. It is often used for aryl bromides and iodides.

-

PdCl₂(dppf): This catalyst, often used in its dichloromethane adduct form, is highly effective for a broader range of substrates, including some challenging aryl chlorides and heteroaryl halides. The dppf ligand provides enhanced stability and activity.

-

Buchwald Ligands (e.g., SPhos, XPhos): For particularly challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, highly active catalyst systems based on bulky, electron-rich phosphine ligands may be required.[17]

Selection of the Base

The base plays a crucial role in activating the boronic acid for transmetalation.[14][15]

-

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate is a good general-purpose base, while cesium carbonate is more soluble in organic solvents and often effective in difficult couplings.[14]

-

Phosphates (K₃PO₄): A strong base that can be particularly effective for coupling reactions prone to side reactions like protodeboronation (hydrolysis of the boronic acid).[14]

-

Fluorides (KF, CsF): Fluoride ions can be effective bases, especially in anhydrous conditions, due to the high affinity of fluorine for boron.[18]

Solvent Systems

A variety of solvents can be employed, often as a biphasic mixture with water to dissolve the inorganic base.[6]

-

Toluene/Water or Dioxane/Water: These are standard solvent systems that work well for a wide range of substrates.[6][16]

-

DMF or THF: These polar aprotic solvents are also commonly used.[6] The choice of solvent can influence the solubility of reagents and the overall reaction rate.

Potential Side Reactions and Troubleshooting

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[6] Using a stronger base like K₃PO₄ or minimizing water content can sometimes mitigate this issue.

-

Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially at high temperatures or catalyst loadings.

-

Cleavage of the PMB Group: The 4-methoxybenzyl (PMB) group on the thioether is generally stable to the basic conditions of the Suzuki coupling. However, strongly acidic workup conditions or subsequent synthetic steps involving strong acids (like trifluoroacetic acid) or certain oxidants (like DDQ or CAN) can lead to its cleavage.[9][10][19] If cleavage is desired post-coupling, a common method involves treatment with trifluoroacetic acid in the presence of a scavenger like thioanisole.[10]

Conclusion

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay between the substrate's electronic and steric properties and the judicious selection of catalyst, base, and solvent, researchers can effectively incorporate this reagent into their synthetic strategies. The protocols and insights provided herein serve as a robust foundation for the successful application of this unique boronic acid in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

-

BenchChem. A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.

-

BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?

-

MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Harvard University. The Suzuki Reaction - Chem 115 Myers.

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

-

National Institutes of Health. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

-

Wikipedia. Suzuki reaction.

-

ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.

-

BYJU'S. Merits of the Suzuki Coupling Reaction.

-

University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.

-